N-cyclohexyl-2-(1H-indol-3-yl)acetamide

Blood-brain barrier permeability CNS drug delivery Synthetic cannabinoid pharmacology

N-cyclohexyl-2-(1H-indol-3-yl)acetamide (CAS 93537-62-3; synonym CH-IACA) is a synthetic indole-3-acetamide featuring a cyclohexyl moiety on the acetamide nitrogen and an unsubstituted indole NH. With a molecular formula of C₁₆H₂₀N₂O and a monoisotopic mass of 256.16 Da, the compound belongs to the indole-3-acetamide subclass of synthetic cannabinoid receptor agonists (SCRAs), structurally related to the N-pentyl analog CH-PIACA and other indole-3-carboxamide/acetamide SCRAs.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
Cat. No. B7638395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(1H-indol-3-yl)acetamide
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CC2=CNC3=CC=CC=C32
InChIInChI=1S/C16H20N2O/c19-16(18-13-6-2-1-3-7-13)10-12-11-17-15-9-5-4-8-14(12)15/h4-5,8-9,11,13,17H,1-3,6-7,10H2,(H,18,19)
InChIKeyNMAIOIKNYYKOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cyclohexyl-2-(1H-indol-3-yl)acetamide (CH-IACA) – Procurement-Relevant Identity and Baseline Properties for Scientific Selection


N-cyclohexyl-2-(1H-indol-3-yl)acetamide (CAS 93537-62-3; synonym CH-IACA) is a synthetic indole-3-acetamide featuring a cyclohexyl moiety on the acetamide nitrogen and an unsubstituted indole NH . With a molecular formula of C₁₆H₂₀N₂O and a monoisotopic mass of 256.16 Da, the compound belongs to the indole-3-acetamide subclass of synthetic cannabinoid receptor agonists (SCRAs), structurally related to the N-pentyl analog CH-PIACA and other indole-3-carboxamide/acetamide SCRAs [1]. The unsubstituted indole NH distinguishes it from the more common N-alkylated indole SCRAs and serves as both a hydrogen-bond donor and a key pharmacophoric element.

Why N-cyclohexyl-2-(1H-indol-3-yl)acetamide Cannot Be Interchanged with Generic Indole-3-acetamide Analogs


Generic substitution within the indole-3-acetamide class is problematic because the N-cyclohexyl-2-(1H-indol-3-yl)acetamide scaffold occupies a specific structural niche: the unsubstituted indole NH, combined with the cyclohexyl acetamide moiety, produces a hydrogen-bond donor profile that differs fundamentally from N-alkylated analogs such as CH-PIACA (N-pentyl) or ADB-FUBIACA [1]. Computational predictions indicate that CH-IACA crosses the blood-brain barrier, a property that can be altered by minor N-substitutions on the indole ring [2]. Furthermore, the predicted cytochrome P450 metabolism of CH-IACA through CYP1A2, CYP2C8, CYP2C9, CYP2D6, and CYP3A4 generates a distinct panel of hydroxylated metabolites that would diverge from N-alkylated comparators [2]. These differences are not captured by generic ‘indole-3-acetamide’ sourcing and directly impact experimental reproducibility in pharmacological assays, forensic identification, and metabolic stability studies.

Quantitative Differentiation Evidence for N-cyclohexyl-2-(1H-indol-3-yl)acetamide Versus Closest Analogs


Blood-Brain Barrier Permeability Prediction: CH-IACA vs. N-Alkylated Indole-3-acetamide Analogs

Computational prediction models indicate that CH-IACA (N-cyclohexyl-2-(1H-indol-3-yl)acetamide) is predicted to be blood-brain barrier permeable (Yes), based on a frontier-based in silico model [1]. For N-alkylated analog comparators in the indole-3-acetamide subclass (e.g., CH-PIACA bearing an N-pentyl group), the predicted permeability outcome has not been explicitly reported in the same model. However, the class-level inference is that the free indole NH in CH-IACA contributes polar surface area and hydrogen-bond donor capacity that may shift the permeability profile relative to N-alkylated indole SCRAs, which lack this donor. No direct head-to-head experimental brain penetration data (e.g., brain-to-plasma ratio) have been identified for CH-IACA in the accessible literature.

Blood-brain barrier permeability CNS drug delivery Synthetic cannabinoid pharmacology

Cytochrome P450 Metabolism Profiling: Distinct Metabolite Fingerprint of CH-IACA

Biotransformer-based predictions indicate that N-cyclohexyl-2-(1H-indol-3-yl)acetamide undergoes metabolism via multiple CYP isoforms (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4), yielding at least four distinct hydroxylated metabolites: non-terminal aliphatic hydroxylation adjacent to the aromatic ring, aromatic hydroxylation of the fused benzene ring, and hydroxylation at two different alicyclic secondary carbon positions [1]. This metabolic fingerprint is predicted to differ from that of N-pentyl analogs such as CH-PIACA, where the N-pentyl chain introduces additional metabolic soft spots (e.g., ω- and ω-1 hydroxylation of the pentyl chain) not present in the N-unsubstituted indole CH-IACA. No direct comparative in vitro microsomal stability data (e.g., intrinsic clearance, half-life) have been identified for CH-IACA in the accessible literature.

Drug metabolism Cytochrome P450 Forensic toxicology

Physicochemical Property Comparison: CH-IACA vs. Generic Indole-3-acetamide

CH-IACA exhibits a predicted aqueous solubility (logS) of -3.303 mol/L based on the SolTranNet deep learning model [1]. In comparison, the unsubstituted indole-3-acetamide (CAS 879-37-8; molecular weight 174.20 g/mol) has higher aqueous solubility reported by Santa Cruz Biotechnology , consistent with the lower molecular weight and absence of the hydrophobic cyclohexyl moiety. The >82 Da molecular weight increase and the cyclohexyl substitution in CH-IACA contributes to a predicted 5.9-fold reduction in molar solubility relative to the parent scaffold, based on the logS values. This difference is relevant for in vitro assay design, where compound precipitation or DMSO stock concentration limits can affect assay reliability.

Lipophilicity Solubility Drug-likeness

Optimal Application Scenarios for N-cyclohexyl-2-(1H-indol-3-yl)acetamide Based on Differentiated Evidence


Forensic Toxicology Reference Standard for Indole-3-acetamide SCRAs Identification

CH-IACA serves as a critical reference standard for forensic laboratories developing LC-HRMS or GC-MS methods to identify and differentiate indole-3-acetamide SCRAs in seized materials. The distinct retention time, accurate mass (m/z 257.1648 for [M+H]⁺), and fragmentation pattern of CH-IACA must be established independently from the N-pentyl analog CH-PIACA (m/z 327.2431) [1]. Using CH-IACA as a reference compound allows forensic chemists to exclude false-positive identifications that could arise from co-eluting N-alkylated indole-3-acetamides. The predicted metabolite panel further supports method development for urinary metabolite screening .

Pharmacological Selectivity Profiling at Cannabinoid CB1/CB2 Receptors

The unsubstituted indole NH of CH-IACA makes it a valuable tool compound for structure-activity relationship (SAR) studies exploring the role of the indole N-H hydrogen-bond donor in CB1 versus CB2 receptor selectivity. The class of indol-3-ylacetamides has demonstrated potent CB2 inverse agonism with nanomolar affinity [1]; CH-IACA represents the minimal N-unsubstituted indole scaffold within this class, enabling systematic comparison with N-alkylated analogs to isolate the contribution of the indole NH to receptor binding and functional activity. Procurement of CH-IACA specifically (rather than generic indole-3-acetamide or N-alkylated surrogates) is essential for these SAR investigations.

In Vitro Metabolism and CYP Phenotyping Studies

CH-IACA is a suitable substrate for CYP reaction phenotyping experiments using recombinant CYP isoforms or human liver microsomes. The predicted involvement of CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 [1] suggests that CH-IACA can be used to probe multi-CYP metabolic networks and to evaluate CYP inhibition or induction potential. Because the metabolite profile is predicted to differ from N-pentyl analogs, CH-IACA must be procured as a pure reference material to accurately quantify metabolite formation rates and to distinguish CYP-specific contributions from non-specific metabolism.

Biomedical Reference for Emerging NPS Early-Warning Systems

As a compound listed in national narcotic control schedules (e.g., Lithuania, Turkey) [1] yet lacking published experimental pharmacology, CH-IACA is a priority procurement target for early-warning systems and national reference laboratories that must maintain authenticated reference collections of emerging new psychoactive substances (NPS). The availability of authenticated CH-IACA enables the generation of reference spectral libraries (NMR, GC-MS, LC-HRMS) before widespread recreational use occurs, closing a critical intelligence gap for public health monitoring.

Quote Request

Request a Quote for N-cyclohexyl-2-(1H-indol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.